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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cloning
and sequencing of the neoaureothin (nor) gene cluster from Streptomyces orinoci.
Neoaureothin, a polyketide with a rare nitroaryl moiety, exhibits notable biological activities,
making its biosynthetic pathway a subject of significant interest for natural product discovery
and synthetic biology applications.[1] The methodologies described herein are based on
established molecular biology techniques and the key findings from the initial characterization
of the nor gene cluster.

Overview of the Neoaureothin (hor) Gene Cluster

The neoaureothin (nor) biosynthetic gene cluster from Streptomyces orinoci spans
approximately 39 kb.[1] Its genetic architecture is highly similar to the aureothin (aur) gene
cluster from Streptomyces thioluteus. A key feature of the nor cluster is the presence of a
modular type | polyketide synthase (PKS) that operates in a non-colinear fashion, where
individual PKS modules are utilized iteratively.[1] The GenBank accession number for the
neoaureothin gene cluster is AM778535.1.

Quantitative Data Summary

The following table summarizes the key quantitative data for the neoaureothin (nor) gene
cluster and for the highly similar aureothin (aur) gene cluster for comparative purposes.
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Neoaureothin (nor)

Aureothin (aur)

Feature Reference
Gene Cluster Gene Cluster
] ] o Streptomyces
Producing Organism Streptomyces orinoci ) [1]
thioluteus
Size of Gene Cluster ~39 kb ~27 kb [1]
GenBank Accession
AM778535.1 AJ575648.1
No.
>15 (based on
Number of ORFs 15
homology)
PKS Type Type | modular PKS Type | modular PKS
PKS Architecture Non-colinear, iterative Non-colinear, iterative

Putative Functional Annotation of Open Reading Frames
(ORFs) in the nor Gene Cluster

Based on sequence homology with the well-characterized aureothin (aur) gene cluster, the

following table provides a putative functional annotation for the ORFs within the neoaureothin

(nor) gene cluster.
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. . . . . Homology to aur
Gene (Putative) Size (amino acids) Proposed Function
Cluster Gene

Polyketide Synthase
norA 2138 aurA
(Module 1 & 2)

Polyketide Synthase
norB 1854 aurB
(Module 3)

Polyketide Synthase
norC 2999 aurC
(Module 4 & 5)

norD 431 Thioesterase aurD

4-amino-benzoic acid
nork 347 ] ) aurk
resistance protein

p-aminobenzoic acid
norF 409 aurF
N-oxygenase

norG 290 Hypothetical protein aurG
Cytochrome P450

norH 402 aurH
monooxygenase

norl 245 O-methyltransferase aurl

norJ 275 Acyl-CoA synthetase aurJ
Acyl-CoA

norkK 468 aurkK
dehydrogenase
Enoyl-CoA

norL 390 i aurL
hydratase/isomerase

3-hydroxyacyl-CoA

norM 420 aurM
dehydrogenase
Acyl-CoA C-

norN 392 aurN
acyltransferase

Transcriptional
norO 189 aurO
regulator
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ABC transporter ATP-

norP 650 o ) aurP
binding protein
ABC transporter

norQ 300 aurQ
permease

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the cloning and sequencing of the
neoaureothin (nor) gene cluster.
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Caption: Workflow for cloning and sequencing the nor gene cluster.
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Neoaureothin Biosynthesis Pathway

The biosynthesis of neoaureothin is initiated with the precursor p-nitrobenzoic acid (PNBA)
and involves a non-colinear type | polyketide synthase. The following diagram depicts the

(
(

proposed biosynthetic pathway.

lStarter unit
iChain elongation

iOxidation & Methylation

Tailoring Enzymes
(NorH, Norl)

=

Click to download full resolution via product page

Caption: Proposed biosynthesis pathway of neoaureothin.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in
cloning and sequencing the neoaureothin (nor) gene cluster.
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Protocol 1: High Molecular Weight Genomic DNA
Isolation from Streptomyces orinoci

Objective: To isolate high molecular weight genomic DNA suitable for constructing a cosmid
library.

Materials:

Streptomyces orinoci culture

e Lysis buffer (50 mM Tris-HCI pH 8.0, 50 mM EDTA, 15% sucrose, 2 mg/mL lysozyme)
e Proteinase K (20 mg/mL)

e 10% SDS

e Phenol:.chloroform:isoamyl alcohol (25:24:1)

* |sopropanol

e 70% Ethanol

e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)

» Sterile wide-bore pipette tips

Procedure:

Inoculate 50 mL of a suitable liquid medium with S. orinoci spores or mycelial fragments and
incubate with shaking at 28-30°C for 48-72 hours.

e Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.
o Wash the mycelial pellet twice with 10% glycerol.

o Resuspend the pellet in 5 mL of lysis buffer and incubate at 37°C for 1-2 hours to digest the
cell wall.
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e Add 0.5 mL of 10% SDS and 50 pL of proteinase K, mix gently by inversion, and incubate at
55°C for 2 hours.

e Cool the lysate to room temperature and perform two extractions with an equal volume of
phenol:chloroform:isoamyl alcohol. Use gentle mixing to avoid shearing the DNA.

o Transfer the aqueous phase to a new tube using a wide-bore pipette tip.

e Precipitate the DNA by adding 0.7 volumes of isopropanol. Spool the DNA out with a sealed
glass pipette or pellet by centrifugation at 10,000 x g for 10 minutes.

o Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate
volume of TE buffer.

e Assess the quality and quantity of the genomic DNA using a spectrophotometer and by
electrophoresis on a 0.8% agarose gel. High molecular weight DNA should appear as a tight
band of >30 kb.

Protocol 2: Construction of a Streptomyces orinoci
Cosmid Library

Objective: To generate a representative cosmid library containing large fragments of S. orinoci
genomic DNA.

Materials:

High molecular weight S. orinoci genomic DNA

e Cosmid vector (e.g., pWEB-TNC™, SuperCos 1)
e Restriction enzyme (e.g., Sau3Al)

o Calf intestinal phosphatase (CIP)

o T4 DNA ligase and buffer

« In vitro packaging extract (e.g., Gigapack Il XL Packaging Extract)
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e E. coli host strain (e.g., XL1-Blue MR)
e LB agar plates with appropriate antibiotic selection
Procedure:

o Perform a series of partial digests of the high molecular weight genomic DNA with Sau3Al to
obtain fragments predominantly in the 30-40 kb range. This can be achieved by varying the
enzyme concentration or incubation time.

e Analyze the digestion products on a 0.5% agarose gel alongside a size marker to identify the
optimal digestion conditions.

o Prepare the cosmid vector by digesting with a compatible restriction enzyme (e.g., BamHI)
and dephosphorylating the ends with CIP to prevent self-ligation.

o Perform a scaled-up partial digest of the genomic DNA and ligate the size-selected
fragments with the prepared cosmid vector using T4 DNA ligase.

o Package the ligation mixture into lambda phage particles using an in vitro packaging extract
according to the manufacturer's instructions.

e Transduce the packaged cosmids into a suitable E. coli host strain.

» Plate the transduced cells on LB agar plates containing the appropriate antibiotic for
selection of recombinant clones.

e The resulting colonies represent the genomic cosmid library.

Protocol 3: Screening the Cosmid Library

Objective: To identify cosmid clones containing the neoaureothin (nor) gene cluster.
Materials:
e S. orinoci cosmid library

e Nylon membranes
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DNA probe specific to a key gene in the nor cluster (e.g., a PKS gene)

DNA labeling kit (e.g., DIG High Prime DNA Labeling and Detection Starter Kit I)

Hybridization buffer and wash solutions

Procedure:

Design and synthesize a DNA probe based on a conserved region of a PKS gene from a
related biosynthetic pathway (e.g., the aur cluster).

Label the DNA probe with a detectable marker (e.g., digoxigenin, DIG).

Plate the cosmid library onto LB agar plates and grow overnight.

Transfer the colonies to a nylon membrane.

Lyse the bacterial cells on the membrane and denature and fix the DNA.

Pre-hybridize the membrane in hybridization buffer.

Add the labeled DNA probe and incubate overnight at the appropriate hybridization
temperature.

Wash the membrane under stringent conditions to remove non-specifically bound probe.

Detect the hybridized probe using an appropriate detection method (e.g., colorimetric or
chemiluminescent detection for DIG-labeled probes).

Isolate the positive clones from the master plate for further analysis.

Protocol 4: DNA Sequencing and Analysis

Objective: To determine the nucleotide sequence of the cloned nor gene cluster and perform

bioinformatic analysis.

Materials:

Purified positive cosmid DNA
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e Sequencing primers
Procedure:
o Extract high-purity cosmid DNA from the positive clones.

e Sequence the cosmid insert using either a shotgun sequencing approach with Sanger
sequencing or a next-generation sequencing (NGS) platform.

o Sanger Sequencing: Subclone random fragments of the cosmid insert into a sequencing
vector and sequence individual clones.

o Next-Generation Sequencing: Prepare a sequencing library from the cosmid DNA and
sequence on a platform such as Illumina.

o Assemble the sequencing reads into a single contig representing the full-length gene cluster.

» Perform bioinformatic analysis on the assembled sequence:

o

Identify Open Reading Frames (ORFs) using software like Glimmer or Prodigal.

o Perform functional annotation of the predicted ORFs by homology searches against public
databases (e.g., BLAST against NCBI's non-redundant protein database).

o Analyze the domain architecture of the PKS proteins using tools like antiSMASH or
PKS/NRPS Analysis Website.

o Compare the gene organization and sequence identity with the aureothin (aur) gene
cluster to elucidate the evolutionary relationship and functional conservation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Non-colinear polyketide biosynthesis in the aureothin and neoaureothin pathways: an
evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Cloning and Sequencing the Neoaureothin (nor) Gene
Cluster: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8089337#cloning-and-sequencing-the-neoaureothin-
nor-gene-cluster]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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